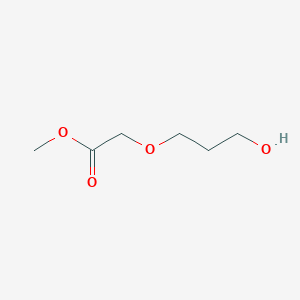
2-(3-Hydroxypropoxy)acetic acid methyl ester
Cat. No. B8178738
M. Wt: 148.16 g/mol
InChI Key: BBNXBGRTTMGCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05583158
Procedure details


To sodium hydride (9.6 g, 0.40 mol) was dropwise added trimethylene glycol (144.5 ml, 2.0 mol) at 0° C. The mixture was stirred at room temperature for 3 hours. Thereto was dropwise added, at 0° C., methyl bromoacetate (44.4 ml, 0.40 mol). The mixture was stirred at room temperature for 1.5 hours. The reaction mixture was subjected to silica gel column chromatography (developing solvent: ethyl acetate / methanol=19/1) to remove sodium bromide. After concentration, the concentrate was dissolved in sodium methoxide (2.16 g, 0.04 mol) and methanol (200 ml ). The mixture was stirred at room temperature for 10 minutes, then neutralized with 6N hydrochloric acid, and concentrated. The concentrate was purified by silica gel column chromatography (developing solvent=ethyl acetate / methanol=19/1) to obtain methyl 3-hydroxypropyloxyacetate (36.25 g).



Name
sodium methoxide
Quantity
2.16 g
Type
reactant
Reaction Step Four



Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:7])[CH2:4][CH2:5][OH:6].Br[CH2:9][C:10]([O:12][CH3:13])=[O:11].C[O-].[Na+].Cl>CO.C(OCC)(=O)C.CO>[OH:6][CH2:5][CH2:4][CH2:3][O:7][CH2:9][C:10]([O:12][CH3:13])=[O:11] |f:0.1,4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
144.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|
Step Three
|
Name
|
|
|
Quantity
|
44.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OC
|
Step Four
|
Name
|
sodium methoxide
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
ethyl acetate methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereto was dropwise added, at 0° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 1.5 hours
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove sodium bromide
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
After concentration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for 10 minutes
|
|
Duration
|
10 min
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was purified by silica gel column chromatography (developing solvent=ethyl acetate / methanol=19/1)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCOCC(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.25 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
